![molecular formula C17H14N2O3S B4619582 5-[(5-methyl-2-furyl)methylene]-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4619582.png)
5-[(5-methyl-2-furyl)methylene]-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Overview
Description
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves condensation reactions, where smaller molecules combine, releasing water or another simple molecule. For example, Abdullah M. Asiri and Salman A. Khan (2010) synthesized a related compound by condensing 1,3-diethyl-2-thiobarbituric acid with 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde in ethanol in the presence of pyridine, a method that could potentially be adapted for the synthesis of the target compound (Asiri & Khan, 2010).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is crucial for understanding their chemical behavior. X-ray diffraction studies, such as those conducted by V. Belsky et al. (2003) on similar pyrimidinedione derivatives, provide detailed insights into the arrangement of atoms within the molecule and its tautomeric forms (Belsky et al., 2003).
Chemical Reactions and Properties
Heterocyclic compounds like the one undergo various chemical reactions, including cycloaddition, as explored by M. Noguchi et al. (1990) in their study on pyrimidinedione intermediates and their transformation into quinazoline derivatives through regio- and stereoselective manners (Noguchi et al., 1990).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are critical for their application in various fields. Research by Chunbo Wang et al. (2015) on polyimides derived from similar heterocyclic monomers highlights the significance of these properties in determining the material's suitability for specific applications (Wang et al., 2015).
Scientific Research Applications
Chemical Synthesis and Reactions
Research has demonstrated the versatility of furan and pyrimidine derivatives in organic synthesis. For instance, the reaction of 2-formyl-1,3-cyclohexanedione and its derivatives with various amines has been shown to produce a variety of 2-aminomethylene derivatives, indicating the potential of such compounds in synthesizing complex molecular structures (Strakovs et al., 2002). Similarly, a novel approach for the preparation of 5-carboxamide-6-aryl analogues involving the thieno[2,3-d]pyrimidinedione core showcases the compound's relevance in pharmaceutical compound synthesis (O'Rourke et al., 2018).
Medicinal Chemistry Applications
The synthesis and in vitro screening of dihydro-2-thioxo-4,6 (1H, 5H)-pyrimidinediones derivatives have revealed their considerable activity against various microorganisms, pointing towards their potential utility in developing new antimicrobial agents (Nigam et al., 1981). Furthermore, the creation of greenish metal-lustrous organic crystals from pyrrole derivatives suggests applications in material science, particularly in developing materials with unique optical properties (Ogura et al., 2006).
Biochemical and Pharmacological Research
Compounds with the 5-methyl-2-furyl moiety have been evaluated as inhibitors of specific enzymes, such as PKCtheta, highlighting their potential in therapeutic applications (Subrath et al., 2009). Additionally, the exploration of 2-hetarylbenzimidazoles' chemistry, including oxidation reactions of furyl and thienyl derivatives, provides insights into the structural modifications that influence the biological activity of these compounds (El’chaninov et al., 1982).
Material Science and Optical Applications
The synthesis of 5-methylene-2(5H)-furanone derivatives, including natural product analogs, showcases the application of these compounds in creating materials with specific desirable properties, such as those isolated from Chamaemelum Nobile L. (Antonioletti et al., 1984). Moreover, the development of novel fluorescent derivatives based on furyl and thienylbenzazoles for potential use as fluorescent dyes and biological probes underlines the importance of these compounds in biochemical research (El’chaninov & Aleksandrov, 2016).
properties
IUPAC Name |
(5E)-5-[(5-methylfuran-2-yl)methylidene]-1-(3-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-10-4-3-5-12(8-10)19-16(21)14(15(20)18-17(19)23)9-13-7-6-11(2)22-13/h3-9H,1-2H3,(H,18,20,23)/b14-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GULHNHJLZROLJJ-NTEUORMPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(O3)C)C(=O)NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC=C(O3)C)/C(=O)NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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